[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid
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Overview
Description
[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid: is a phosphonic acid derivative characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is of significant interest due to its structural analogy with phosphate moieties, which are crucial in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid typically involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond .
Industrial Production Methods: On an industrial scale, phosphonic acids are often prepared by hydrolysis of phosphorus trichloride with water or steam, resulting in the formation of phosphonic acid and hydrochloric acid as a byproduct . This method is efficient and widely used due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: [2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the P=O bond to P-H bonds.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid is used as a precursor for the synthesis of other phosphonic acid derivatives and as a reagent in various organic reactions .
Biology: The compound’s structural similarity to phosphate groups makes it useful in studying biological processes involving phosphorylation and dephosphorylation .
Medicine: In medicine, phosphonic acid derivatives are explored for their potential as drug candidates due to their bioactive properties .
Industry: Industrially, this compound is used in the production of flame retardants, water treatment chemicals, and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of [2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid involves its interaction with molecular targets that contain phosphate groups. The compound can mimic phosphate moieties, thereby inhibiting or modifying the activity of enzymes and proteins involved in phosphorylation processes . This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Phosphorous acid (H3PO3): Similar in structure but differs in its oxidation state and reactivity.
Hypophosphorous acid (H3PO2): Contains one less oxygen atom and exhibits different chemical properties.
Phosphoric acid (H3PO4): Contains one more oxygen atom and is a triprotic acid compared to the diprotic nature of phosphonic acids.
Uniqueness: [2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its structural analogy with phosphate groups makes it particularly valuable in biological and industrial applications .
Properties
CAS No. |
881001-06-5 |
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Molecular Formula |
C5H11O6P |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
[2-(3-hydroxypropoxy)-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C5H11O6P/c6-2-1-3-11-5(7)4-12(8,9)10/h6H,1-4H2,(H2,8,9,10) |
InChI Key |
FSTVQKSBJFRSBX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)COC(=O)CP(=O)(O)O |
Origin of Product |
United States |
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